molecular formula C17H24N2O5S B2815786 Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate CAS No. 2380189-91-1

Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate

Cat. No.: B2815786
CAS No.: 2380189-91-1
M. Wt: 368.45
InChI Key: JNRMXWRMHGLPBX-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a morpholine ring, a cyclobutyl group, and a benzoate ester, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate typically involves multiple steps, including the formation of the morpholine ring and the cyclobutyl group. One common method involves the reaction of 4-(chloromethyl)benzoic acid with morpholine and cyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The pathways involved in its action can include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate
  • Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylcarbamoyl]benzoate
  • 4-[[1-(4-morpholinyl)cyclobutyl]methylsulfamoyl]benzoic acid methyl ester

Uniqueness

Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its morpholine ring and cyclobutyl group contribute to its stability and versatility in various applications.

Properties

IUPAC Name

methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-23-16(20)14-3-5-15(6-4-14)25(21,22)18-13-17(7-2-8-17)19-9-11-24-12-10-19/h3-6,18H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRMXWRMHGLPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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